molecular formula C21H23N5O4 B2749060 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1002482-26-9

2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2749060
CAS RN: 1002482-26-9
M. Wt: 409.446
InChI Key: FXLAUBBGACIVKF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, related closely to the compound , has been explored for anticancer properties. These compounds have shown promising in vitro cytotoxic activity against a variety of cancer cell lines, indicating potential applications in cancer therapy (Al-Sanea et al., 2020).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. These findings suggest applications in developing therapies or supplements targeting oxidative stress-related diseases (Chkirate et al., 2019).

Tubulin Polymerization Inhibitors

Research into 7-substituted 1-methyl-1,4-dihydroindeno[1,2-c]pyrazoles, closely related to the subject compound, as potential tubulin polymerization inhibitors has identified compounds with low nanomolar potency against several cancer cell lines. These findings underscore the compound's potential application in cancer treatment by targeting the tubulin colchicine binding site (Liu et al., 2016).

Antimicrobial Agents

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has been investigated for antimicrobial activity. Such compounds could lead to new antimicrobial therapies, addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation has shown insecticidal and antibacterial potential, suggesting applications in agricultural pest control and bacterial infection management (Deohate et al., 2020).

properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-3-29-14-7-9-15(10-8-14)30-12-19(27)23-18-11-13(2)25-26(18)21-22-17-6-4-5-16(17)20(28)24-21/h7-11H,3-6,12H2,1-2H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLAUBBGACIVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

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